molecular formula C25H30N6O2 B3323353 Dalpiciclib CAS No. 1637781-04-4

Dalpiciclib

货号 B3323353
CAS 编号: 1637781-04-4
分子量: 446.5 g/mol
InChI 键: SGJLSPUSUBJWHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalpiciclib, also known as SHR-6390, is a drug used for the treatment of various forms of cancer . In China, it is approved for use in combination with fulvestrant for the treatment of HR-positive, HER2-negative recurrent, or metastatic breast cancer in patients who have progressed after previous endocrine therapy . This compound is a CDK inhibitor that targets the CDK4 and CDK6 isoforms .


Molecular Structure Analysis

This compound is a selective and effective cyclin-dependent kinase (CDK) 4/6 inhibitor . It has a molecular weight of 446.54 and a molecular formula of C25H30N6O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 446.54 and a molecular formula of C25H30N6O2 . It is a solid substance that is soluble in DMSO .

作用机制

Dalpiciclib works by inhibiting the cyclin-dependent kinases CDK4 and CDK6 . These kinases are crucial for cell cycle progression, and their inhibition prevents the cell from progressing from the G1 phase to the S phase, effectively halting cell division .

安全和危害

Dalpiciclib has been associated with some safety concerns and side effects. In clinical trials, the most common adverse events of grade 3 or 4 were neutropenia (52.5%), leukopenia (35.0%), thrombocytopenia (5.0%), and hypertension (2.5%) . No serious adverse events were reported . It’s important to note that this compound should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Dalpiciclib has shown promise in clinical trials, particularly in combination with other drugs for the treatment of HR-positive, HER2-negative advanced breast cancer . The long-term survival benefits of adding this compound to fulvestrant will be further elucidated in the final analysis of ongoing studies . These findings support the application of this compound plus fulvestrant as a new treatment option for patients with HR-positive, HER2-negative advanced breast cancer who relapse or progress on previous endocrine therapy .

属性

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLSPUSUBJWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1637781-04-4
Record name Dalpiciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637781044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DALPICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZHA5P4PFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalpiciclib
Reactant of Route 2
Dalpiciclib
Reactant of Route 3
Dalpiciclib
Reactant of Route 4
Dalpiciclib
Reactant of Route 5
Dalpiciclib
Reactant of Route 6
Dalpiciclib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。